3-chloro-N-[3-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-N-[3-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes chloro, hydroxyethyl, methoxyphenyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 3-chloro-N-[3-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine scaffold, followed by the introduction of the chloro, hydroxyethyl, methoxyphenyl, and trifluoromethyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps for scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-N-[3-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Compared to other similar compounds, 3-chloro-N-[3-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups. Similar compounds include:
- 3-chloro-N-[3-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- 3-chloro-N-[3-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(ethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
These compounds share similar core structures but differ in the substituents, which can lead to variations in their chemical properties and applications.
Properties
Molecular Formula |
C23H22ClF3N4O3 |
---|---|
Molecular Weight |
494.9 g/mol |
IUPAC Name |
3-chloro-N-[3-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C23H22ClF3N4O3/c1-12(32)14-4-3-5-15(10-14)28-22(33)20-19(24)21-29-17(13-6-8-16(34-2)9-7-13)11-18(23(25,26)27)31(21)30-20/h3-10,12,17-18,29,32H,11H2,1-2H3,(H,28,33) |
InChI Key |
BHFMVOJYPNVBLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC=C(C=C4)OC)C(F)(F)F)O |
Origin of Product |
United States |
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